molecular formula C16H13N3O2 B8610251 3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid

3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid

Cat. No.: B8610251
M. Wt: 279.29 g/mol
InChI Key: VSKBRIQIYMLTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C16H13N3O2/c20-16(21)10-3-4-13-11(5-10)12(6-18-13)15-8-17-7-14(19-15)9-1-2-9/h3-9,18H,1-2H2,(H,20,21)

InChI Key

VSKBRIQIYMLTIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2)C3=CNC4=C3C=C(C=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An orange-brown suspension of methyl 3-(6-cyclopropylpyrazin-2-yl)-1-tosyl-1H-indole-5-carboxylate (353.7 mg, 0.790 mmol) and KOH (310 mg, 5.53 mmol) in a mixture of MeOH (6.0 mL) and water (1.20 mL) was heated at 60° C. for 6 h. The mixture was subsequently cooled to RT and MeOH was removed in vacuo. 1.0 N aq HCl (4.0 mL) was added to the resulting slurry, and the precipitated solid was collected by vacuum filtration, washed with water (10 mL), and dried in vacuo to provide 3-(6-cyclopropylpyrazin-2-yl)-1H-indole-5-carboxylic acid (209.2 mg, 0.749 mmol, 95%) as a yellow solid: MS (ESI, pos. ion) m/z: 280.1 (M+1). 1H NMR (300 MHz, DMSO-d6) δ ppm 11.96 (1H, br. s.), 9.12 (1H, s), 8.91 (1H, s), 8.33-8.40 (2H, m), 7.80 (1H, dd, J=8.3, 1.2 Hz), 7.51 (1H, d, J=8.5 Hz), 2.23 (1H, br. s.), 1.17 (2H, br. s.), 1.11 (2H, m, J=7.9 Hz).
Name
methyl 3-(6-cyclopropylpyrazin-2-yl)-1-tosyl-1H-indole-5-carboxylate
Quantity
353.7 mg
Type
reactant
Reaction Step One
Name
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two

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